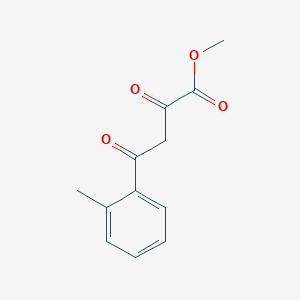

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

描述

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a 2-methylphenyl substituent at the C4 position of the dioxobutanoate backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and oxadiazoles . The methyl group at the ortho position of the phenyl ring influences reactivity by modulating electron density and steric hindrance, which can direct regioselectivity in cyclization reactions .

属性

IUPAC Name |

methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-5-3-4-6-9(8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGCEWUYSDKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655430 | |

| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037130-77-0 | |

| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

生物活性

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 39757-29-4

- Molecular Formula : C12H12O4

- Molecular Weight : 220.225 g/mol

Biological Activity Overview

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | Huh7 | 8.0 ± 0.5 |

| This compound | MCF7 | 5.5 ± 0.3 |

| This compound | HCT116 | 6.7 ± 0.8 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against MCF7 cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve both apoptosis and autophagy:

- Apoptosis : The compound induces apoptosis as evidenced by morphological changes in treated cells, such as nuclear condensation and DNA fragmentation.

- Autophagy : Western blot analysis demonstrated an increase in LC3-II levels, indicating autophagy induction in treated cells.

Case Studies and Research Findings

- Case Study on Huh7 Cells : In a study involving human liver cancer cells (Huh7), treatment with this compound resulted in a significant decrease in cell viability after 72 hours. Morphological assessments revealed that treated cells exhibited features characteristic of both apoptosis and autophagy.

- Comparative Analysis with Other Compounds : When compared to other derivatives such as methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, this compound displayed superior cytotoxicity against MCF7 cells, suggesting that structural variations significantly influence biological activity.

科学研究应用

Pharmaceutical Applications

- Drug Development : Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that form complex molecules with potential therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents. The presence of the β-keto group enhances its ability to interact with biological targets.

- Anti-inflammatory Agents : Research indicates that compounds similar to this compound can inhibit inflammatory pathways, suggesting its potential use in formulating anti-inflammatory medications.

Materials Science Applications

- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to undergo condensation reactions allows for the creation of materials with tailored mechanical and thermal characteristics.

- Supercapacitors : Recent findings highlight the use of this compound in developing supercapacitors due to its electrochemical properties. The compound's structure supports charge storage capabilities, making it suitable for energy storage applications.

Organic Synthesis

- Synthesis of Complex Molecules : As a versatile intermediate, this compound is employed in the synthesis of various organic compounds through reactions such as aldol condensation and Michael addition. These reactions are crucial for constructing complex molecular architectures used in medicinal chemistry.

- Reagent in Chemical Reactions : The compound acts as a reagent in several synthetic pathways, facilitating the formation of carbon-carbon bonds essential for creating diverse organic molecules.

Case Studies and Research Findings

相似化合物的比较

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methyl) stabilize enolate intermediates, facilitating nucleophilic attacks in cyclization reactions . In contrast, electron-withdrawing groups (e.g., halogens) reduce electron density at the diketone, slowing reactivity but improving stability .

- Molecular Weight Trends : Halogenated derivatives (e.g., iodine in ) exhibit higher molecular weights and distinct spectroscopic signatures (e.g., δ 7.25–7.75 ppm in ¹H NMR for iodophenyl ).

常见问题

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 2-methylbenzaldehyde derivatives. Key parameters include using a base catalyst (e.g., sodium hydride) in anhydrous THF at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to methyl acetoacetate) and reaction time (12–16 hours under nitrogen) .

- Critical Note : Substituents on the phenyl ring influence steric hindrance; bulkier groups may require elevated temperatures (e.g., 60°C) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- NMR : NMR will show a singlet at δ 3.7–3.9 ppm (methyl ester), a doublet for the β-keto proton (δ 5.2–5.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). NMR confirms the ketone (δ 195–200 ppm) and ester carbonyl (δ 170–175 ppm) .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (CHO) at m/z 220.0736 .

- IR : Strong absorption bands at 1740 cm (ester C=O) and 1650 cm (β-keto C=O) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store in airtight, amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as β-keto esters are prone to keto-enol tautomerism, which accelerates degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. fluoro) on the phenyl ring influence the reactivity of 2,4-dioxobutanoate esters?

- Methodology : Electron-donating groups (e.g., methyl) increase electron density at the keto group, enhancing electrophilicity for nucleophilic attacks (e.g., in Michael additions). Compare reaction rates with analogs like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate using kinetic studies (UV-Vis monitoring) .

- Data Conflict : Fluorinated analogs may exhibit lower solubility in polar solvents due to increased hydrophobicity, complicating direct comparisons .

Q. What enzymatic interactions are plausible between this compound and aminotransferases, based on structural analogs?

- Methodology : Screen for activity with kynurenine aminotransferases (e.g., EC 2.6.1.63) using in vitro assays. Monitor glycine production via HPLC or colorimetric ninhydrin tests. Structural analogs like 4-(2-aminophenyl)-2,4-dioxobutanoate are known substrates, suggesting potential competitive inhibition .

Q. Can isotope labeling (e.g., -labeled methyl groups) elucidate metabolic degradation pathways of this compound?

- Methodology : Synthesize -labeled compound via methyl esterification with -methanol. Track metabolites in hepatocyte cultures using LC-MS/MS. Prior studies on related dioxobutanoates identified linkages to biomarkers like 4-(2-aminophenyl)-2,4-dioxobutanoate in liver failure models .

Q. How do computational models predict regioselectivity in nucleophilic additions to this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The β-keto group is more electrophilic than the ester, favoring attack at C-2. Compare with experimental results from Grignard or organozinc additions .

Q. What factors contribute to conflicting solubility data for this compound in aqueous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。